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Compound of Interest

Compound Name: 5-Bromo-4,6-dihydroxypyrimidine

Cat. No.: B103388 Get Quote

An In-depth Technical Guide to 5-Bromo-4,6-dihydroxypyrimidine (CAS: 15726-38-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Bromo-4,6-dihydroxypyrimidine is a cornerstone heterocyclic intermediate, offering a

unique combination of reactivity and structural features essential for modern drug discovery.

This guide moves beyond a simple recitation of data, providing a deep, mechanistic, and

practical framework for its use. We will explore its synthesis from a perspective of process

control and validation, dissect its reactivity through the lens of electronic and steric influences,

and contextualize its application within the demanding field of therapeutic agent design,

particularly in the development of kinase inhibitors. This document is structured to serve as a

practical playbook for the senior application scientist, emphasizing causal relationships in

experimental design and providing robust, field-tested protocols.

Core Physicochemical & Structural Characteristics
A molecule's utility is dictated by its fundamental properties. For 5-Bromo-4,6-
dihydroxypyrimidine, its reactivity is profoundly influenced by its tautomeric nature and the

electronic effects of its substituents.
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The essential physicochemical data for 5-Bromo-4,6-dihydroxypyrimidine are summarized

below, providing the foundational parameters for reaction planning, solubility screening, and

analytical characterization.

Property Value Source(s)

CAS Number 15726-38-2 [1][2][3]

Molecular Formula C₄H₃BrN₂O₂ [1][3]

Molecular Weight 190.98 g/mol [1][3]

Appearance Yellow crystalline powder [3]

Melting Point >300 °C (decomposes) [3]

Purity ≥97% (Typical) [1][2]

Storage
Inert atmosphere, room

temperature
[1]

The Critical Role of Tautomerism
5-Bromo-4,6-dihydroxypyrimidine exists as an equilibrium mixture of its dihydroxy and dione

tautomers. This is not a trivial structural footnote; it is the central determinant of its reactivity.

The predominant tautomer is influenced by factors such as solvent polarity and pH, which in

turn dictates the primary sites for alkylation, acylation, and other substitution reactions.

Understanding and controlling this equilibrium is paramount for achieving regioselective

outcomes.

Caption: Tautomeric equilibrium between the dihydroxy and dione forms.

Synthesis & Purification: A Self-Validating Protocol
The reliable synthesis of high-purity starting materials is non-negotiable. The standard

preparation involves the regioselective bromination of 4,6-dihydroxypyrimidine. The following

protocol is designed for reproducibility and scalability, with integrated checkpoints for quality

control.
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Synthesis Workflow Overview
This diagram outlines the logical flow from starting materials to the final, purified product.

Inputs

Process

Output & QC

4,6-Dihydroxypyrimidine

1. Bromination Reaction
(Room Temperature)

N-Bromosuccinimide (NBS)
Glacial Acetic Acid

2. Isolation
(Precipitation & Filtration)

3. Purification
(Aqueous & Organic Washes)

Final Product:
5-Bromo-4,6-dihydroxypyrimidine

Self-Validation:
NMR, MS, MP Analysis
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Caption: A logical workflow for the synthesis and validation of the title compound.

Detailed Step-by-Step Methodology
Materials:

4,6-Dihydroxypyrimidine (1.0 eq)

N-Bromosuccinimide (NBS) (1.05 eq)

Glacial Acetic Acid (sufficient to form a stirrable slurry)

Deionized Water (cold)

Diethyl Ether (cold)

Protocol:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4,6-

dihydroxypyrimidine (1.0 eq) in glacial acetic acid at ambient temperature (20-25 °C).

Reagent Addition: Add NBS (1.05 eq) portion-wise over 15-20 minutes.

Expertise & Causality: This controlled addition is critical. It mitigates the reaction exotherm

and minimizes the formation of over-brominated impurities, ensuring a cleaner reaction

profile and simplifying purification.

Reaction Execution: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor

the reaction's progress by TLC or LC-MS, observing the consumption of the starting material.

Product Isolation: Upon completion, cool the reaction flask in an ice-water bath for 30

minutes to maximize the precipitation of the product.

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly

with cold deionized water to remove acetic acid and the succinimide byproduct. Follow with a

wash of cold diethyl ether to remove residual non-polar impurities and facilitate drying.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b103388?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drying: Dry the purified product under vacuum at 50-60 °C to a constant weight.

Trustworthiness - A Self-Validating System:

Purity Confirmation: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C

NMR, and Mass Spectrometry.

Quality Check: The melting point should be sharp and consistent with the literature value of

>300 °C with decomposition.[3]

Strategic Reactions in Medicinal Chemistry
The synthetic power of 5-Bromo-4,6-dihydroxypyrimidine lies in its capacity for selective

functionalization at multiple positions, most notably through palladium-catalyzed cross-coupling

reactions at the C5-bromo position.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The C5-Br bond is an ideal handle for creating C-C bonds, a foundational transformation in

drug development for exploring Structure-Activity Relationships (SAR). This allows for the

introduction of diverse aryl and heteroaryl moieties.[4][5][6]

Generalized Protocol for Suzuki-Miyaura Coupling:

Inert Atmosphere: To a Schlenk flask, add 5-Bromo-4,6-dihydroxypyrimidine (1.0 eq), the

aryl/heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq)[6],

and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)[6]. Purge the flask with an inert gas

(Argon or Nitrogen) for 10-15 minutes.

Solvent System: Add a degassed solvent mixture, typically 1,4-dioxane and water.[6][7]

Thermal Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor for

completion via TLC or LC-MS (typically 12-24 hours).

Workup & Purification: Cool the reaction to room temperature. Dilute with water and extract

the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers

with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purify the crude residue by flash column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b103388#5-bromo-4-6-dihydroxypyrimidine-cas-
number-15726-38-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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